N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound is classified as a thiazole derivative, which are known for their diverse pharmacological properties. The molecular formula of this compound is C22H22N2O5S, and it has a molecular weight of approximately 422.46 g/mol. It is primarily utilized in research settings, particularly in the fields of medicinal chemistry and drug development.
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final compound.
The molecular structure of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide can be described using several key identifiers:
This representation provides insight into the compound's connectivity and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O5S |
| Molecular Weight | 422.46 g/mol |
| Canonical SMILES | CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4 |
The compound is expected to undergo various chemical reactions typical for thiazole derivatives and amides:
These reactions are crucial for understanding the reactivity and potential transformations of the compound in biological systems.
The mechanism of action for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves interaction with specific biological targets:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7